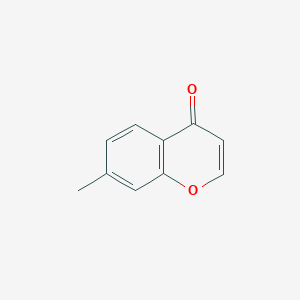

7-Methyl-4H-1-benzopyran-4-one

Description

Structure

3D Structure

Properties

CAS No. |

5751-51-9 |

|---|---|

Molecular Formula |

C10H8O2 |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

7-methylchromen-4-one |

InChI |

InChI=1S/C10H8O2/c1-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-6H,1H3 |

InChI Key |

MOISBGWJJHJRIH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-4H-chromen-4-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the Pechmann condensation, where phenols react with β-ketoesters in the presence of a strong acid like sulfuric acid . Another method involves the Michael addition of acrylonitrile to phenols, followed by cyclization in the presence of trifluoroacetic acid .

Industrial Production Methods: Industrial production of 7-methyl-4H-chromen-4-one may involve optimized versions of these synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also explored .

Chemical Reactions Analysis

Oxidation Reactions

7-Methyl-4H-1-benzopyran-4-one undergoes oxidation reactions that target its reactive functional groups. Potassium permanganate (KMnO₄) in acidic or basic conditions can oxidize the compound, potentially leading to the formation of carboxylic acids or ketones. These reactions are influenced by the solvent and reaction temperature, with acidic conditions favoring more aggressive oxidation pathways.

Reduction Reactions

Reduction of this compound can be achieved using reagents like sodium borohydride (NaBH₄) in methanol. This typically reduces carbonyl groups to alcohols or alkanes, depending on the reaction conditions. The methyl substituent at position 7 may stabilize intermediates during the reduction process.

Substitution Reactions

The compound participates in nucleophilic substitution reactions, particularly at positions influenced by the electron-deficient chromone core. For example, sodium methoxide (NaOMe) in methanol can facilitate substitution at reactive sites, yielding derivatives with altered functional groups. A modified Vilsmeier–Haack reaction has been employed to introduce formyl groups, though yields for certain derivatives (e.g., 7-methoxy analogs) may require optimized conditions .

| Reaction Type | Reagent/Condition | Major Products |

|---|---|---|

| Substitution | Sodium methoxide (NaOMe) in MeOH | Substituted chromones |

| Oxidation | KMnO₄ (acidic/basic) | Carboxylic acids/ketones |

| Reduction | NaBH₄ in MeOH | Alcohols/alkanes |

Nitration Reactions

Nitration introduces nitro groups to the aromatic rings of the compound. Mixed acid (HNO₃/H₂SO₄) is commonly used, with reactivity depending on the substituents’ directing effects. The methyl group at position 7 may influence regioselectivity, directing nitration to specific positions on the benzene ring.

Methylation Reactions

Methylation reactions, such as those involving methylating agents like dimethyl sulfate, can introduce additional methoxy groups. These reactions typically target hydroxyl groups or other nucleophilic sites, altering the compound’s biological activity and solubility.

Fluorescence-Related Reactions

As a coumarin derivative, this compound exhibits fluorescence properties. Reactive groups like the carbonyl oxygen and aromatic rings participate in excited-state reactions, making the compound useful in fluorescence-based assays or sensors .

Key Considerations in Reaction Design

-

Stability : The chromone core is sensitive to harsh conditions, requiring careful control of temperature and solvent choice.

-

Regioselectivity : Substituents (e.g., methyl groups) influence reaction pathways and product distributions.

-

Purification : Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for monitoring reaction progress and confirming product structures .

Biological Implications of Reactivity

The compound’s chemical reactivity underpins its biological activity. For instance, its ability to undergo substitution or oxidation reactions may contribute to interactions with enzymes and receptors, highlighting its potential therapeutic applications in cancer and inflammation .

Scientific Research Applications

Therapeutic Applications

1. Anti-Cancer Activity

7-Methyl-4H-1-benzopyran-4-one has shown promising anti-cancer properties. Research indicates that it acts as a potent inhibitor of cancer cell proliferation through several mechanisms:

- Mechanism of Action : The compound is metabolized by cytochrome P450 enzymes (CYP1A1 and CYP1A2), leading to the formation of active metabolites that bind to cellular macromolecules. This binding induces DNA damage and activates apoptotic pathways in sensitive cancer cell lines, such as MCF-7 (breast cancer) and others .

-

Case Studies :

- In vitro studies demonstrated that this compound reduced cell viability in various cancer lines, with IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 cells .

- Combination therapies involving this compound and other chemotherapeutic agents have shown enhanced efficacy, significantly improving tumor growth inhibition compared to monotherapy .

2. Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases:

- Pharmacological Studies : Research has indicated that derivatives of this compound possess immunosuppressive and analgesic properties. These compounds have been evaluated for their ability to inhibit edema formation in animal models, demonstrating significant reduction compared to controls .

Data Tables

Mechanism of Action

The mechanism of action of 7-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways such as the mitochondrial pathway . Its antimicrobial activity is linked to its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The biological and physicochemical properties of chromones are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of 7-methylchromone with key analogs:

Table 1: Structural and Functional Comparison

*Inferred from , where hydroxy groups in chromones correlate with antioxidant effects.

Research Implications and Gaps

- Synthetic Optimization: Improved yields for methyl-substituted chromones could be achieved via catalytic methods (e.g., Pd-mediated cross-coupling), as suggested by ’s use of ethanolamine .

- Safety Profiles : Methyl groups generally reduce toxicity compared to halogenated or polar derivatives, but comprehensive toxicological studies are needed .

Biological Activity

7-Methyl-4H-1-benzopyran-4-one, also known as a derivative of the benzopyran family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound this compound possesses a chromone structure characterized by a benzopyran ring fused with a carbonyl group. Its molecular formula is with a molecular weight of approximately 160.17 g/mol. The presence of hydroxyl and methoxy groups significantly influences its biological activity.

Biological Activities

1. Anticancer Properties

This compound exhibits notable cytotoxic effects against various cancer cell lines. Research indicates that derivatives of this compound have shown significant antiproliferative activity, particularly in breast cancer and leukemia cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 5.2 - 22.2 |

| HL-60 | Not specified |

| LNCaP | Not specified |

| MCF7 | Not specified |

In studies, compounds derived from this compound induced apoptosis in MDA-MB-231 cells at concentrations as low as 5 μM, demonstrating its potential as an anticancer agent .

2. Hormonal Activity

Research has also highlighted the uterotrophic activity of certain derivatives. For instance, 3-Benzyl-7-methoxy-4H-1-benzopyran-4-one exhibited 87% uterotrophic activity based on dry uterine weight gain in animal models . Additionally, some compounds demonstrated antiestrogenic properties, with one derivative showing 65% antiestrogenic activity compared to estradiol .

3. Mechanism of Action

The mechanism by which this compound exerts its effects involves the induction of DNA damage in cancer cells. Specifically, aminoflavone (a related compound) was found to induce DNA-protein cross-links and single-strand breaks in MCF-7 cells, suggesting a unique mechanism distinct from traditional chemotherapeutics . This may provide a therapeutic advantage in treating resistant cancer types.

Case Studies and Research Findings

Recent studies have focused on synthesizing various derivatives of this compound to enhance its biological activity:

Case Study: Antiproliferative Activity

A study synthesized multiple hybrid compounds based on the benzopyran scaffold and evaluated their cytotoxicity against six human cancer cell lines (including MDA-MB-231 and SKOV-3). The results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells .

Case Study: Hormonal Effects

In another study assessing uterotrophic activity, several derivatives were tested for their ability to influence uterine weight in female rats. The findings revealed that specific substitutions on the benzopyran ring significantly modulated hormonal responses .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Methyl-4H-1-benzopyran-4-one, and how do substituents influence reaction efficiency?

- Methodology :

-

Step 1 : Use a base-catalyzed Claisen-Schmidt condensation between 2-hydroxyacetophenone derivatives and methyl ketones. For example, describes a synthesis involving ethoxycarbonyl ethyl intermediates under reflux conditions .

-

Step 2 : Optimize reaction time and temperature (typically 60–100°C) to improve yield. Substituents like electron-withdrawing groups (e.g., chloro) on the benzopyran core may require longer reaction times (24+ hours) .

-

Step 3 : Purify via recrystallization (e.g., ethanol/methanol) or column chromatography (silica gel, chloroform:methanol gradients) .

- Key Data :

| Substituent Position | Reaction Time (hr) | Yield (%) |

|---|---|---|

| 7-Methyl | 18–24 | 70–85 |

| 7-Chloro-3-methyl | 24–36 | 60–75 |

Q. How can researchers characterize this compound using spectroscopic techniques?

- Methodology :

- FT-IR : Identify key functional groups:

- C=O stretch at ~1665–1699 cm⁻¹ (carbonyl).

- O-H stretch at ~3400–3483 cm⁻¹ (phenolic hydroxyl) .

- NMR :

- ¹H NMR : Methyl groups appear as singlets at δ 1.5–2.5 ppm. Aromatic protons in the benzopyran ring show splitting patterns between δ 6.8–8.3 ppm .

- ¹³C NMR : Carbonyl carbons resonate at δ 175–185 ppm .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodology :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust/aerosols .

- First Aid :

- Skin contact: Wash with soap/water for 15 minutes.

- Eye exposure: Rinse with water for 15+ minutes; seek medical attention .

- Storage : Keep in airtight containers away from oxidizers and heat sources .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for substituted benzopyran-4-ones?

- Methodology :

- Step 1 : Compare experimental FT-IR/NMR data with computational models (e.g., DFT calculations) to validate peak assignments .

- Step 2 : Analyze substituent effects: Electron-donating groups (e.g., methoxy) downshift carbonyl stretches by 10–15 cm⁻¹ versus electron-withdrawing groups .

- Case Study : Discrepancies in aromatic proton splitting (e.g., para vs. ortho substituents) can be resolved via 2D NMR (COSY, HSQC) .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

- Methodology :

-

Vary Reaction Conditions : Test catalysts (e.g., K₂CO₃ vs. NaOH) and solvents (DMF vs. ethanol) to enhance regioselectivity .

-

Introduce Functional Groups : Attach halogens or methoxy groups at positions 5 or 7 to modulate bioactivity. demonstrates dimethylaminomethyl substitution improves solubility .

-

Scale-Up : Use flow chemistry for reproducible yields at >10 g scale .

- Data Table :

| Derivative | Catalyst | Solvent | Yield (%) | LogP |

|---|---|---|---|---|

| 7-Methyl | K₂CO₃ | DMF | 82 | 2.1 |

| 7-Chloro-3-methyl | NaOH | Ethanol | 68 | 2.8 |

Q. How do structural modifications impact the biological activity of this compound?

- Methodology :

- In Silico Screening : Perform molecular docking to predict binding affinity for targets like kinases or estrogen receptors .

- In Vitro Assays : Test antiproliferative activity (e.g., MTT assay) against cancer cell lines. notes daidzein (a structural analog) exhibits estrogenic activity at IC₅₀ ~10 µM .

- SAR Trends : Methyl groups at position 4 enhance metabolic stability, while hydroxyl groups at 5/7 improve antioxidant capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.